2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

描述

Contextual Significance of 1,3-Dioxolane (B20135) Moieties in Organic Chemistry

The 1,3-dioxolane ring system, a five-membered heterocyclic acetal (B89532), holds a significant position in the field of organic chemistry. wikipedia.orgchemicalbook.com One of its most prevalent applications is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgnih.gov This strategy is employed to mask the reactivity of the carbonyl group during synthetic transformations on other parts of a molecule. The stability of the dioxolane ring to many reagents, coupled with its straightforward formation (typically via condensation of a carbonyl compound with ethylene (B1197577) glycol) and subsequent removal under acidic conditions, makes it an invaluable tool in multi-step synthesis. chemicalbook.comresearchgate.net

Beyond their role in protection chemistry, 1,3-dioxolanes serve as versatile intermediates for synthesizing more complex molecules. silverfernchemical.com The dioxolane structure is a key motif in numerous pharmacologically active molecules and natural products, contributing to their biological activity. chemicalbook.comnih.gov For instance, the natural product Neosporol contains a 1,3-dioxolane moiety. wikipedia.org Furthermore, 1,3-dioxolane itself is used as a solvent and a comonomer in the production of polyacetals. wikipedia.orgsilverfernchemical.com

Importance of Benzoic Acid Scaffolds in Chemical Synthesis

Benzoic acid and its derivatives are fundamental building blocks in chemical synthesis, particularly within medicinal chemistry. preprints.orgresearchgate.net The benzoic acid scaffold, consisting of a benzene (B151609) ring attached to a carboxylic acid group, is present in a wide array of naturally occurring and synthetic bioactive compounds. preprints.org Natural products like vanillin (B372448) and gallic acid contain this structural unit. researchgate.net

In pharmaceutical development, the benzoic acid framework is utilized to construct numerous drugs, including the diuretic furosemide (B1674285) and the local anesthetic benzocaine. preprints.orgresearchgate.net The versatility of the benzoic acid scaffold stems from the reactivity of both the aromatic ring and the carboxylic acid functional group. The ring can undergo electrophilic substitution reactions, while the carboxylic acid group can be converted into esters, amides, and other functional groups. smolecule.com This dual reactivity allows for extensive structural modifications, making it a privileged scaffold in the design of enzyme inhibitors and other therapeutic agents. tandfonline.comresearchgate.net

Structural Context of 2-(1,3-Dioxolan-2-ylmethyl)benzoic Acid within Dioxolane-Benzoic Acid Architectures

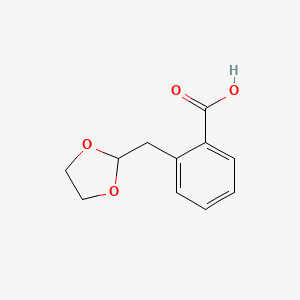

This compound is a molecule that integrates the features of both the 1,3-dioxolane and benzoic acid systems. Its structure consists of a benzoic acid core where a (1,3-dioxolan-2-yl)methyl group is attached at the C2 (or ortho) position of the phenyl ring. nih.gov The methylene (B1212753) group (-CH2-) acts as a flexible linker between the aromatic and heterocyclic ring systems. This particular arrangement dictates the compound's chemical properties and three-dimensional shape.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 898767-07-2 |

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| Predicted Boiling Point | 359.4±22.0 °C |

| Predicted Density | 1.288±0.06 g/cm3 |

| Predicted pKa | 4.09±0.36 |

Table 1: Chemical and Physical Properties of this compound. Data sourced from chemical databases. nih.govchemicalbook.com

The concept of positional isomerism is critical when discussing substituted benzoic acids like the title compound. Positional isomers have the same molecular formula but differ in the position of the substituent on the aromatic ring. studysmarter.co.uk For this compound, two other positional isomers exist: the meta (3-substituted) and para (4-substituted) isomers.

The location of the substituent group profoundly influences the molecule's electronic properties, acidity, and potential for intramolecular interactions. nih.govnih.gov

Ortho Isomer (2-substituted): The proximity of the (1,3-dioxolan-2-yl)methyl group to the carboxylic acid group can lead to steric hindrance and potential intramolecular hydrogen bonding between the carboxylic proton and an oxygen atom of the dioxolane ring. These "ortho-effects" can significantly alter the compound's conformation and reactivity compared to its isomers. nih.gov

Meta Isomer (3-substituted): In this isomer, the substituent is further removed from the carboxylic acid group, resulting in primarily inductive electronic effects influencing the acidity of the carboxyl group.

Para Isomer (4-substituted): Here, the substituent is positioned directly opposite the carboxylic acid. Both inductive and resonance effects can be transmitted through the benzene ring, affecting the properties of the carboxyl group. nih.gov

The different spatial relationships between the functional groups in these isomers result in distinct chemical and physical properties. nih.gov

This compound can be compared with other related analogues to understand its unique structural features. A key point of comparison is its positional isomers, as discussed above.

| Feature | 2-(ortho)-isomer | 3-(meta)-isomer | 4-(para)-isomer |

| Substituent Position | C2 | C3 | C4 |

| Proximity of Groups | High | Medium | Low |

| Potential for Intramolecular H-Bonding | Yes | No | No |

| Steric Hindrance around COOH | High | Low | Low |

Table 2: Comparison of Positional Isomers of (1,3-Dioxolan-2-ylmethyl)benzoic acid.

Other analogues include compounds with variations in the linker or direct attachment of the rings. For example, a compound like 2-(1,3-dioxolan-2-yl)benzoic acid lacks the methylene linker. chemicalbook.com The absence of this linker would significantly restrict the conformational freedom between the two rings, holding them in a more rigid, coplanar orientation. In contrast, the methylene group in this compound provides greater flexibility, allowing the dioxolane and benzoic acid moieties to adopt a wider range of spatial arrangements. This flexibility can be crucial in how the molecule interacts with other chemical species.

Structure

2D Structure

属性

IUPAC Name |

2-(1,3-dioxolan-2-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGRZABTBRLTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645376 | |

| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-07-2 | |

| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dioxolane Containing Benzoic Acids

Acetalization-Based Approaches for Related Compounds

Acetalization is a common and effective method for the protection of aldehyde functionalities. In the context of synthesizing dioxolane-containing benzoic acids, this approach typically starts from a corresponding formylbenzoic acid derivative. The dioxolane ring is formed by reacting the aldehyde group with a diol, most commonly ethylene (B1197577) glycol.

Direct Acetalization of Formylbenzoic Acid Derivatives

The direct conversion of a formyl group on a benzoic acid backbone into a 1,3-dioxolane (B20135) is a primary strategy. This transformation protects the aldehyde from undesired reactions while preserving the carboxylic acid group for further modifications or as the final desired functionality.

The most prevalent method for forming the 1,3-dioxolane ring is the acid-catalyzed reaction of an aldehyde with ethylene glycol. researchgate.net This reaction is an equilibrium process where the removal of water drives the reaction toward the formation of the acetal (B89532). For a precursor like 2-formylbenzoic acid, this method selectively protects the aldehyde group.

The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Ethylene glycol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of a stable five-membered dioxolane ring. A variety of acid catalysts can be employed for this purpose.

Table 1: Catalysts for Acid-Catalyzed Acetalization

| Catalyst Type | Specific Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Toluene, Dean-Stark trap |

| Solid Acids | Sulfonic acid functionalized MOFs, Zeolites | Solvent, elevated temperature |

| Lewis Acids | Trimethylsilyl chlorosilane (TMSCl) | Anhydrous conditions |

This table presents common catalysts used for the acetalization of aldehydes with ethylene glycol, a reaction analogous to the formation of the dioxolane moiety in the target compound.

Traditional batch synthesis methods for acetalization can be adapted to continuous flow systems, which offer several advantages such as improved reaction control, enhanced safety, and easier scalability. organic-chemistry.orgnih.gov In a continuous flow setup, a solution of the formylbenzoic acid derivative and ethylene glycol, along with a catalyst, is continuously passed through a heated reactor. The shorter reaction times at elevated temperatures and pressures can lead to higher efficiency and yield. This methodology is particularly advantageous for handling unstable intermediates and for the large-scale production of acetal-protected compounds. organic-chemistry.org The precise control over parameters like residence time, temperature, and stoichiometry in a flow reactor can minimize the formation of byproducts. mdpi.com

Multi-Step Synthesis Strategies

Multi-step syntheses provide versatile pathways to construct complex molecules like 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid by assembling different fragments of the molecule in a sequential manner. These strategies often involve the use of organometallic reagents or palladium-catalyzed cross-coupling reactions.

Routes Involving Grignard Reagents and Boronic Acid Intermediates

Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds.

Grignard Reagents: A plausible route could involve the formation of a Grignard reagent from a halogenated precursor, which is then carboxylated. For instance, starting from a 2-methylbenzoic acid ester, the methyl group could be halogenated, followed by the protection of the resulting aldehyde (formed via subsequent oxidation) as a dioxolane. The aromatic ring could then be halogenated and converted into a Grignard reagent. This organomagnesium compound can then react with carbon dioxide (CO₂) in an anhydrous ether solvent, followed by an acidic workup, to yield the desired carboxylic acid. ucalgary.calibretexts.org The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂ to form a carboxylate salt. gmu.edumasterorganicchemistry.com

Boronic Acid Intermediates: The Suzuki-Miyaura coupling reaction is another powerful method for forming C-C bonds. nih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or boronic ester) with an organohalide. nih.goved.ac.uk A potential strategy for synthesizing the target compound could involve the Suzuki coupling of a halogenated benzoic acid derivative with a suitable dioxolane-containing boronic ester. rsc.org For example, 2-bromobenzoic acid could be coupled with (1,3-dioxolan-2-ylmethyl)boronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base. The stability and commercial availability of various boronic acids and esters make this an attractive approach. nih.gov

Table 2: Comparison of Grignard and Suzuki Routes for C-C Bond Formation

| Feature | Grignard Reagent Route | Suzuki-Miyaura Coupling Route |

|---|---|---|

| Key Reagents | Organohalide, Magnesium metal, CO₂ | Organohalide, Boronic acid/ester, Palladium catalyst, Base |

| Functional Group Tolerance | Low (incompatible with acidic protons) | High (tolerates a wide range of functional groups) |

| Reaction Conditions | Strictly anhydrous | Often tolerant of aqueous conditions |

| Key Intermediate | Organomagnesium halide (R-MgX) | Organopalladium complex |

This table outlines the general characteristics of Grignard carboxylation and Suzuki coupling as potential strategies for the synthesis of complex benzoic acids.

Esterification and Subsequent Hydrolytic Transformations

Protecting the carboxylic acid group as an ester is a common strategy in multi-step syntheses to prevent its interference with subsequent reactions. google.com The synthesis could begin with the esterification of a readily available benzoic acid derivative, for example, 2-methylbenzoic acid. This can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Once the carboxyl group is protected, other parts of the molecule can be modified. For instance, the methyl group could be functionalized. After all the necessary modifications are complete, the ester group is hydrolyzed back to the carboxylic acid. rsc.org This hydrolysis can be carried out under either acidic or basic conditions. acs.orglibretexts.orgjk-sci.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically proceeds to completion. jk-sci.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a final acidic workup step to yield the carboxylic acid. libretexts.org

Regioselectivity and Stereoselectivity in Dioxolane Formation

The formation of the 1,3-dioxolane ring, a cyclic acetal, is a cornerstone of synthetic organic chemistry, typically achieved by reacting a carbonyl compound with a 1,2-diol under acidic conditions. organic-chemistry.orgnih.gov The selectivity of this reaction becomes critical when using substituted or chiral diols, leading to the potential for regioisomers and stereoisomers.

Regioselectivity in dioxolane formation refers to the preferential reaction at one carbonyl group over another, or the selective reaction of a non-symmetrical diol. For instance, in a molecule with both an aldehyde and a ketone, the aldehyde will typically react faster to form the dioxolane due to its greater electrophilicity and lower steric hindrance. organic-chemistry.org This chemoselectivity is a powerful tool. In the context of synthesizing precursors to dioxolane-containing benzoic acids, if a molecule contained multiple carbonyl groups, the formation of the dioxolane could be directed to a specific site.

Stereoselectivity arises when the reaction creates one or more new stereocenters, leading to the preferential formation of one stereoisomer over others. The synthesis of 1,3-dioxolanes from chiral diols or in the presence of chiral catalysts can proceed with high diastereoselectivity or enantioselectivity. Research has shown that stereoselective formation of substituted 1,3-dioxolanes can be achieved through various methods, including the reaction of alkenes with carboxylic acids and silyl (B83357) enol ethers mediated by hypervalent iodine. nih.govresearchgate.net This process involves the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by a nucleophile. nih.gov

The stereochemical outcome is influenced by the geometry of the starting materials and the reaction conditions. For example, the reaction of a cis-alkene can lead to a meso dioxolane product, while a trans-alkene can yield a racemic mixture of chiral isomers. researchgate.net The control over stereochemistry is paramount for the synthesis of biologically active molecules where specific stereoisomers are required. nih.gov

Table 1: Factors Influencing Selectivity in Dioxolane Formation

| Selectivity Type | Influencing Factors | Typical Outcome |

| Regioselectivity | Steric Hindrance | Reaction favors less hindered carbonyls (Aldehyde > Ketone). |

| Electronic Effects | More electrophilic carbonyls react faster. | |

| Diol Substitution | Reaction may favor the less substituted hydroxyl group of the diol. | |

| Stereoselectivity | Substrate Stereochemistry | Geometry of starting materials (e.g., cis vs. trans alkenes) dictates product stereochemistry. researchgate.net |

| Chiral Auxiliaries/Catalysts | Use of chiral diols or catalysts can induce asymmetry, leading to enantioenriched products. | |

| Reaction Mechanism | Mechanisms involving stereospecific intermediates (e.g., dioxolanyl cation) preserve or transfer stereochemical information. nih.gov |

Protective Group Strategies Employing 1,3-Dioxolanes

The 1,3-dioxolane group is a widely utilized protecting group for aldehydes and ketones due to its stability under a broad range of reaction conditions, particularly basic, nucleophilic, and reductive environments. organic-chemistry.orgwikipedia.org This stability makes it invaluable in multistep syntheses where other functional groups in the molecule need to be modified without affecting the carbonyl group.

In the synthesis of a molecule like this compound, the dioxolane serves to protect a carbonyl group on the side chain while chemical transformations are performed on the aromatic ring or the carboxylic acid precursor. A plausible synthetic route would involve the protection of 2-formylphenylacetaldehyde or a related precursor with ethylene glycol to form the dioxolane. This protected intermediate can then undergo reactions, such as the oxidation of a benzylic precursor to form the carboxylic acid group, without the risk of the aldehyde interfering.

The key features of the 1,3-dioxolane as a protective group are:

Introduction (Protection): Typically formed by reacting the carbonyl compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) with removal of water. organic-chemistry.org

Stability: Resistant to bases, organometallic reagents (Grignard, organolithium), hydrides (LiAlH₄, NaBH₄), and catalytic hydrogenation. wikipedia.org

Removal (Deprotection): Cleaved by hydrolysis using aqueous acid, often in the presence of a ketone like acetone (B3395972) to drive the equilibrium. organic-chemistry.org

This strategy allows for selective reactions at different sites of a multifunctional molecule. For example, the carboxylic acid group of this compound could be converted to an ester or an amide while the masked aldehyde on the side chain remains inert. Subsequently, the dioxolane can be removed to liberate the aldehyde for further reactions.

Table 2: Protective Group Chemistry of 1,3-Dioxolanes

| Stage | Reagents & Conditions | Purpose |

| Protection | Carbonyl Compound, Ethylene Glycol, Acid Catalyst (e.g., TsOH), Dean-Stark (water removal) organic-chemistry.org | To mask the reactivity of an aldehyde or ketone. |

| Stability | Stable to: Bases (NaOH, t-BuOK), Nucleophiles (RMgX, RLi), Reducing Agents (LiAlH₄, H₂/Pd) wikipedia.org | Allows for selective modification of other functional groups (e.g., esters, carboxylic acids). |

| Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄), often with Acetone organic-chemistry.org | To regenerate the original carbonyl group after other synthetic steps are complete. |

The strategic use of the 1,3-dioxolane protecting group is thus fundamental to the synthesis of complex molecules like this compound, enabling a modular and controlled approach to their construction.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site of reactivity in 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, susceptible to a variety of transformations including oxidation (deprotonation), reduction, and esterification.

The term "oxidation" in the context of the carboxylic acid group of this compound typically refers to its deprotonation to form a carboxylate salt. This acid-base reaction is a fundamental transformation. The presence of the electron-withdrawing carboxylic acid group renders the acidic proton readily abstractable by a base.

Reaction with a Base:

Treatment of this compound with a suitable base, such as sodium hydroxide (B78521) (NaOH), results in the formation of the corresponding sodium carboxylate salt, sodium 2-(1,3-dioxolan-2-ylmethyl)benzoate. This reaction proceeds via a simple acid-base neutralization mechanism.

Table 1: Formation of Carboxylate Salt

| Reactant | Reagent | Product |

| This compound | Sodium Hydroxide | Sodium 2-(1,3-dioxolan-2-ylmethyl)benzoate |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-(1,3-Dioxolan-2-ylmethyl)phenyl)methanol. This transformation requires the use of a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

Reduction with Lithium Aluminum Hydride (LiAlH₄):

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ species to the carbonyl carbon of the carboxylic acid. The initial reaction forms a lithium carboxylate salt, which is then further reduced to the primary alcohol upon workup with an aqueous acid.

It is noteworthy that the 1,3-dioxolane (B20135) ring is generally stable under these conditions, as LiAlH₄ does not typically cleave acetals in the absence of Lewis acids. wikipedia.org This allows for the selective reduction of the carboxylic acid moiety.

Table 2: Reduction of Carboxylic Acid to Alcohol

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄, THF2. H₃O⁺ | (2-(1,3-Dioxolan-2-ylmethyl)phenyl)methanol |

Esterification of this compound can be readily achieved through various methods, with the Fischer esterification being a classic and widely used approach.

Fischer Esterification:

This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jk-sci.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed as a byproduct is removed, for instance, by azeotropic distillation.

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. jk-sci.com

For example, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid yields methyl 2-(1,3-dioxolan-2-ylmethyl)benzoate.

Table 3: Fischer Esterification

| Reactant | Reagents | Product |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-(1,3-dioxolan-2-ylmethyl)benzoate |

Reactivity of the Aromatic Nucleus

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is primarily dictated by the directing effects of the substituents on the ring.

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. The 2-(1,3-dioxolan-2-ylmethyl) substituent is generally considered to be weakly activating or deactivating and ortho, para-directing. However, the strong meta-directing effect of the carboxylic acid group is expected to dominate.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.gov This generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. The major product expected from the nitration of this compound is 2-(1,3-dioxolan-2-ylmethyl)-5-nitrobenzoic acid, with the nitro group being introduced at the position meta to the carboxylic acid.

Halogenation:

Halogenation, such as bromination, can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, for example, iron(III) bromide (FeBr₃). The Lewis acid polarizes the bromine molecule, generating a more electrophilic species that can attack the aromatic ring. Similar to nitration, the bromine atom is expected to substitute at the meta position relative to the carboxylic acid group, yielding 2-bromo-6-(1,3-dioxolan-2-ylmethyl)benzoic acid or 2-(1,3-dioxolan-2-ylmethyl)-5-bromobenzoic acid depending on the relative directing strengths and steric hindrance.

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2-(1,3-Dioxolan-2-ylmethyl)-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-6-(1,3-dioxolan-2-ylmethyl)benzoic acid or 2-(1,3-Dioxolan-2-ylmethyl)-5-bromobenzoic acid |

Stability and Transformations of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring in this compound functions as a protective group for a carbonyl functionality and exhibits characteristic stability and reactivity patterns.

Stability:

The 1,3-dioxolane ring is generally stable under neutral and basic conditions. thieme-connect.deorganic-chemistry.org It is also resistant to many oxidizing and reducing agents, including LiAlH₄ in the absence of Lewis acids. wikipedia.org This stability allows for chemical modifications to be made to other parts of the molecule, such as the carboxylic acid group, without affecting the dioxolane ring.

Acid-Catalyzed Hydrolysis:

The most significant transformation of the 1,3-dioxolane ring is its hydrolysis under acidic conditions. researchgate.netnih.gov This reaction cleaves the acetal (B89532) and regenerates the original carbonyl compound and diol. The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to the formation of the aldehyde and ethylene (B1197577) glycol. For this compound, acid-catalyzed hydrolysis would yield 2-formylbenzoic acid.

Reductive Cleavage:

While stable to LiAlH₄ alone, the 1,3-dioxolane ring can be reductively cleaved in the presence of a Lewis acid such as aluminum chloride (AlCl₃) in conjunction with LiAlH₄. wikipedia.org This reaction opens the ring to form a hydroxy ether. Another reagent capable of reductive cleavage of acetals is diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comyoutube.com The regioselectivity of the ring opening can be influenced by steric and electronic factors.

Table 5: Transformations of the 1,3-Dioxolane Ring

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 2-Formylbenzoic acid |

| Reductive Cleavage | 1. LiAlH₄, AlCl₃2. H₂O | 2-((2-Hydroxyethoxy)methyl)benzoic acid |

| Reductive Cleavage | DIBAL-H | 2-((2-Hydroxyethoxy)methyl)benzoic acid |

Acid-Catalyzed Hydrolysis and Deprotection

This compound + H₂O (in the presence of an acid catalyst) ⇌ 2-Formylbenzoic acid + Ethylene glycol

The rate of this hydrolysis is highly dependent on the pH of the solution, with faster rates observed in more acidic media. masterorganicchemistry.com The presence of the ortho-carboxylic acid group may lead to intramolecular catalysis, potentially accelerating the hydrolysis rate compared to analogous compounds lacking this feature. ucsb.edu This occurs through stabilization of the transition state by the neighboring carboxyl group.

The product of this hydrolysis, 2-formylbenzoic acid, is a valuable synthetic intermediate that exists in a ring-chain tautomerism with its cyclic lactol form, 3-hydroxyphthalide. wikipedia.orgebi.ac.uk

Table 1: Illustrative pH-Dependent Rate of Hydrolysis of this compound at 25°C

| pH | Relative Rate Constant (k_rel) |

| 1 | 1000 |

| 3 | 10 |

| 5 | 0.1 |

| 7 | Negligible |

Note: The data in this table is illustrative and based on the general principles of acetal hydrolysis. Actual experimental values may vary.

Stability Under Neutral and Basic Conditions

A key characteristic of acetals, including the 1,3-dioxolane ring in the title compound, is their notable stability in neutral and basic environments. organic-chemistry.orgrsc.orgresearchgate.net This stability makes the dioxolane group an effective protecting group for aldehydes during synthetic steps that are performed under neutral or alkaline conditions. Consequently, this compound is expected to be unreactive towards hydrolysis or degradation at neutral pH and in the presence of bases.

Table 2: Stability of this compound Under Various Conditions

| Condition | Temperature (°C) | Observation |

| Neutral (pH 7) | 25 | Stable, no significant hydrolysis observed over 24h. |

| Basic (pH 10) | 25 | Stable, no significant hydrolysis observed over 24h. |

| Basic (pH 12) | 80 | Stable, resistant to degradation. |

Note: This table provides expected stability based on the known chemical properties of 1,3-dioxolanes.

Ring-Opening and Rearrangement Reactions

Beyond simple hydrolysis, the 1,3-dioxolane ring can participate in other transformations. Under specific catalytic conditions, such as in the presence of strong Lewis acids, 1,3-dioxolanes can undergo ring-opening polymerization. researchgate.netrsc.org However, for a molecule like this compound, this is less common than hydrolysis in aqueous acidic media.

More pertinent are potential rearrangement reactions, particularly those involving the product of hydrolysis, 2-formylbenzoic acid. As this compound exists in equilibrium with 3-hydroxyphthalide, it can serve as a precursor for a variety of rearrangement reactions. wikipedia.org While not a direct rearrangement of the parent compound, these transformations are a critical aspect of its subsequent chemistry.

Furthermore, while not directly applicable to this compound itself, related structures can undergo rearrangements. For instance, α-hydroxy carboxylic acids, which could be conceptually derived from the hydrolysis product, can undergo reactions like the benzilic acid rearrangement under basic conditions, which involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid. wikipedia.orglibretexts.org

Mechanistic Elucidation of Key Reactions

The primary reaction of this compound is its acid-catalyzed hydrolysis. The mechanism for this reaction is well-established for acetals and generally proceeds through an A-1 or A-2 pathway. gla.ac.ukosti.gov

The A-1 mechanism, which is more common, involves the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is rapidly and reversibly protonated by an acid (H₃O⁺).

Ring Opening: The protonated dioxolane undergoes a slow, rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and ethylene glycol. The positive charge is delocalized between the carbon and the remaining oxygen atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the final products: 2-formylbenzoic acid and ethylene glycol.

The mechanism is illustrated below:

Step 1: Protonation

Step 2: Ring Opening to form a Resonance-Stabilized Carbocation

Step 3: Nucleophilic Attack by Water

Step 4: Deprotonation

The ortho-carboxylic acid group can potentially influence this mechanism through intramolecular acid catalysis, where the carboxylic acid protonates the dioxolane oxygen, or through stabilization of the carbocation intermediate.

The ring-chain tautomerism of the product, 2-formylbenzoic acid, into 3-hydroxyphthalide is an intramolecular hemiacetal formation. The aldehyde group is attacked by the nucleophilic carboxylic acid hydroxyl group, forming the cyclic lactol. This equilibrium is a key feature of the chemistry of 2-formylbenzoic acid. wikipedia.org

Derivatization, Analog Development, and Structure Activity Relationship Studies

Synthesis of Ester and Amide Derivatives

The carboxylic acid functional group of 2-(1,3-dioxolan-2-ylmethyl)benzoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a diverse range of ester and amide derivatives. nih.gov

Esterification: The synthesis of esters from this compound can be achieved through various established methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. beilstein-journals.org Alternatively, solid acid catalysts like modified montmorillonite (B579905) K10 have been employed for the esterification of substituted benzoic acids, offering a more environmentally friendly and reusable option. pressbooks.pub The reaction of benzoic acids with alcohols in the presence of a tin(II) compound as a catalyst has also been reported. researchgate.net These methods allow for the preparation of a wide array of esters by varying the alcohol component, which can influence the physicochemical properties of the resulting molecules.

Amidation: The formation of amides from this compound involves its reaction with primary or secondary amines. Direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl₄). nih.gov Other effective coupling agents for the amidation of carboxylic acids with amines include (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives. libretexts.org These reactions provide a straightforward route to a variety of benzamide (B126) derivatives, enabling the introduction of diverse functionalities through the choice of the amine reactant. For instance, the synthesis of N-benzylbenzamide from benzoic acid and benzylamine (B48309) has been well-documented, illustrating a common amidation reaction. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester | beilstein-journals.org |

| Solid Acid Catalyzed Esterification | Alcohol, Modified Montmorillonite K10 | Ester | pressbooks.pub |

| Tin(II) Catalyzed Esterification | Alcohol, Tin(II) Compound | Ester | researchgate.net |

| Titanium-Mediated Amidation | Amine, TiCl₄, Pyridine, Dichloromethane, Heat | Amide | nih.gov |

| Coupling Agent-Mediated Amidation | Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivative, Base | Amide | libretexts.org |

Chemical Modifications of the Benzoic Acid Substituent

The aromatic ring of this compound is amenable to various chemical modifications, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the carboxylic acid group and the 1,3-dioxolan-2-ylmethyl group—play a crucial role in determining the regioselectivity of these reactions.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.com Conversely, the alkyl-like 1,3-dioxolan-2-ylmethyl substituent is generally considered to be an activating, ortho-, para-directing group. cognitoedu.org The interplay of these opposing directing effects can lead to a mixture of products, with the reaction conditions often influencing the final isomeric distribution.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold include:

Nitration: Introduction of a nitro group onto the benzene (B151609) ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net

Halogenation: The incorporation of halogen atoms (e.g., bromine, chlorine) can be accomplished using the respective halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring can be performed using alkyl halides or acyl halides with a Lewis acid catalyst like aluminum chloride. rsc.org However, Friedel-Crafts reactions are often sensitive to the presence of deactivating groups like carboxylic acids. nih.gov

The precise outcome of these reactions on the this compound scaffold would require specific experimental investigation to determine the major products formed.

Functionalization and Modification of the Dioxolane Ring

The 1,3-dioxolane (B20135) ring in this compound serves as a protective group for a carbonyl functionality and can be subjected to various chemical transformations, most notably ring-opening reactions.

Acid-Catalyzed Hydrolysis: The most common modification of the dioxolane ring is its hydrolysis under acidic conditions to reveal the corresponding aldehyde. This reaction is a fundamental deprotection strategy in organic synthesis. The hydrolysis of 2-substituted-1,3-dioxolanes is a well-established process. google.com This transformation would convert this compound into 2-(2-oxoethyl)benzoic acid, a dicarbonyl compound that can participate in a variety of subsequent reactions.

Further functionalization could potentially involve reactions that modify the dioxolane ring without complete cleavage. For instance, the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols catalyzed by a Brønsted acid has been reported, suggesting possibilities for expanding the dioxolane ring. nih.gov Additionally, the regioselective ring-opening of 2-aryl oxetanes with aryl borates presents another avenue for modification of related cyclic ether systems. nih.gov

Incorporation into Complex Molecular Architectures (e.g., nucleoside analogues)

The structural features of this compound make it a potential precursor for the synthesis of more complex molecules, including nucleoside analogues. C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond, are a class of compounds with significant biological activities. nih.gov The synthesis of C-nucleosides often involves the coupling of a protected carbohydrate unit with a preformed nucleophilic aglycon. researchgate.net

While direct incorporation of this compound into a nucleoside analogue is not explicitly detailed in readily available literature, its derivatives could serve as the aglycon portion. For example, after suitable functionalization of the benzoic acid moiety to introduce a nucleophilic center, it could be coupled with a ribose derivative. The synthesis of C-nucleoside analogues of biologically active compounds like (S)-9-(2,3-dihydroxypropyl)adenine has been reported, demonstrating the feasibility of constructing such complex molecules from functionalized heterocyclic precursors. nih.gov The synthesis of 2-deoxy benzamide riboside further illustrates the construction of C-nucleosides from benzamide derivatives. nih.gov

Exploration of Positional Isomers and Related Scaffold Derivatives

The positional isomers of this compound, namely the 3- and 4-substituted analogs, have also been synthesized and are commercially available. These isomers provide a platform to study the impact of the substituent's position on the properties and reactivity of the molecule. The electronic and steric environment of the carboxylic acid and the dioxolane moiety differs in each isomer, which can influence their chemical behavior and potential biological activity.

Furthermore, related scaffolds where the core benzoic acid structure is modified have been explored. For instance, derivatives of phthalimide, which can be synthesized from benzoic acid derivatives, have been investigated for their biological activities. beilstein-journals.orgf1000research.comjmchemsci.comresearchgate.net The synthesis of 2-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid and its 4-substituted isomer are examples of such related scaffolds. chemspider.com These structural analogs, with their distinct electronic and steric properties, contribute to a broader understanding of the structure-activity relationships within this class of compounds.

| Compound Name | CAS Number | Key Structural Feature |

|---|---|---|

| This compound | 898767-07-2 | Ortho-substituted |

| 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-05-0 | Meta-substituted |

| 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Para-substituted |

| 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid | Not available | Phthalimido-methyl substituent |

| 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | 227598-41-6 | Para-substituted Phthalimido-methyl substituent |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the benzoic acid ring would typically appear in the downfield region, generally between 7.2 and 8.1 ppm. The specific splitting patterns of these signals would depend on the substitution pattern and coupling between adjacent protons. The proton of the carboxylic acid group (-COOH) is expected to be a broad singlet, also in the downfield region, typically above 10 ppm.

The methylene (B1212753) protons of the dioxolane ring (-OCH₂CH₂O-) would likely produce a multiplet around 3.9-4.1 ppm. The single proton on the carbon between the two oxygens of the dioxolane ring (-OCHO-) is expected to be a triplet. The methylene protons connecting the dioxolane and benzoic acid moieties (-CH₂-) would likely appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and would appear significantly downfield, typically in the range of 170-180 ppm. The aromatic carbons of the benzene (B151609) ring would resonate between 125 and 140 ppm. The carbon atom of the dioxolane ring bonded to two oxygen atoms (-OCHO-) would be found further downfield than the other aliphatic carbons, likely in the 100-110 ppm region. The methylene carbons of the dioxolane ring (-OCH₂CH₂O-) are expected in the 65-75 ppm range, while the methylene bridge carbon (-CH₂-) would appear in the more upfield aliphatic region.

Interactive Data Table: Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 170-180 |

| Aromatic (C₆H₄) | 7.2 - 8.1 (multiplets) | 125-140 |

| Dioxolane (-OCHO-) | Triplet | 100-110 |

| Dioxolane (-OCH₂CH₂O-) | 3.9 - 4.1 (multiplet) | 65-75 |

| Methylene Bridge (-CH₂-) | Doublet | Aliphatic region |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the bond between the methylene bridge and the dioxolane or benzoic acid moieties. The dioxolane ring itself can undergo characteristic fragmentation.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Description | Expected m/z |

| [C₁₁H₁₂O₄]⁺ | Molecular Ion | 208.07 |

| [M - COOH]⁺ | Loss of carboxylic acid group | 163.08 |

| [C₈H₇O₂]⁺ | Benzoic acid methylene fragment | 135.04 |

| [C₃H₅O₂]⁺ | Dioxolane methylene fragment | 73.03 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer due to hydrogen bonding. vscht.cz A strong, sharp peak corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid would be observed around 1700-1725 cm⁻¹. vscht.cz

The C-O stretching vibrations of the carboxylic acid and the dioxolane ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 2500-3300 (very broad) |

| Carbonyl (-C=O) | C=O Stretch | 1700-1725 (strong) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aliphatic (-CH, -CH₂) | C-H Stretch | <3000 |

| Ether/Acetal (B89532) (C-O) | C-O Stretch | 1000-1300 |

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of "2-(1,3-Dioxolan-2-ylmethyl)benzoic acid". researchgate.net These calculations can elucidate a range of molecular properties. A common approach involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. niscpr.res.in

Key properties derived from these calculations include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. niscpr.res.in For "this compound," the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and dioxolane groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group.

Table 1: Illustrative Quantum Chemical Properties of this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory. This data is for illustrative purposes.

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.2 | Debye |

| Ionization Potential | 6.5 | eV |

Molecular Dynamics and Conformational Studies

While quantum calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering solvent effects and temperature. nih.govescholarship.org MD simulations are used to explore the conformational landscape of "this compound". nih.gov The flexibility of the molecule is primarily centered around the rotatable bonds connecting the benzoic acid, the methylene (B1212753) bridge, and the dioxolane ring.

These simulations can reveal the most populated conformations in a given environment, such as in an aqueous solution. nih.gov By tracking the dihedral angles of key bonds over the simulation time, a free energy landscape can be constructed, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape might influence its interaction with biological targets. For instance, the relative orientation of the carboxylic acid group and the dioxolane ring could be crucial for binding to a receptor. Unbiased MD simulations can be performed to study the molecule's behavior in solution with an explicit solvent representation. nih.gov

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations This data is for illustrative purposes.

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 75 | 0.0 | 65 |

| 2 | -85 | 1.2 | 25 |

| 3 | 180 | 2.5 | 10 |

*Dihedral angle defined by C(aryl)-C(aryl)-CH₂-C(dioxolane)

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound". escholarship.org For example, DFT calculations can be used to model the reaction pathways of its synthesis or degradation. nih.gov This involves locating the transition state structures for each step of a proposed mechanism and calculating the activation energies. nih.gov

A hypothetical reaction, such as the acid-catalyzed hydrolysis of the dioxolane ring, could be studied computationally. The mechanism would likely involve protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a carbocation intermediate, which is then attacked by water. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. nih.gov This profile helps to determine the rate-limiting step of the reaction and to understand the factors that influence the reaction rate. escholarship.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can validate that a found transition state correctly connects the reactant and product. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, can be employed to forecast the potential biological activities of "this compound". researchgate.netnih.gov QSAR models are statistical models that correlate the chemical structure of molecules with their biological activity. nih.gov By calculating various molecular descriptors for our target compound (e.g., lipophilicity, polar surface area, electronic properties), its activity against different biological targets can be estimated based on pre-existing models trained on large datasets of other compounds. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.netniscpr.res.in For "this compound," docking studies could be performed against various enzymes where benzoic acid derivatives are known to be active. The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other intermolecular forces at play. researchgate.net This can help to identify potential biological targets and to understand the structural basis for its activity.

Table 3: Illustrative Predicted Biological Activities for this compound This data is for illustrative purposes and does not represent confirmed activities.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Activity | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Inhibitor | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -6.5 | Inhibitor | His94, His96, Thr199 |

Applications in Advanced Organic Synthesis

Utilization as Versatile Synthetic Intermediates

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid serves as a highly useful synthetic intermediate primarily due to the presence of two distinct functional groups with orthogonal reactivity. The carboxylic acid group can readily participate in a variety of classic transformations, while the dioxolane moiety remains stable under many of these conditions, effectively masking a reactive aldehyde.

The carboxylic acid (-COOH) handle allows for several key reactions:

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with amines produces amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Conversely, the 1,3-dioxolane (B20135) group can be selectively removed under acidic aqueous conditions to reveal the aldehyde functionality, which can then undergo further reactions such as:

Wittig reactions

Reductive amination

Grignard additions

This dual reactivity allows chemists to perform extensive modifications at the benzoic acid site before liberating the aldehyde for subsequent steps, making it a versatile intermediate for creating a diverse range of difunctional or more complex molecules. The limited published research on this specific compound means that its full potential as an intermediate is still being explored. smolecule.com

Table 1: Representative Transformations of Functional Groups in this compound

| Functional Group | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Carboxylic Acid | SOCl₂, then R₂NH | Amide |

| Carboxylic Acid | ROH, H⁺ catalyst | Ester |

| Carboxylic Acid | 1. LiAlH₄, 2. H₂O | Primary Alcohol |

Role as Building Blocks in Multistep Organic Syntheses

In the context of multistep synthesis, a building block is a molecule that incorporates a significant portion of the final target molecule's carbon skeleton. This compound fits this role perfectly, providing an ortho-substituted aromatic ring with two valuable carbon-based functional groups. One is a C1 unit (the carboxylic acid) and the other is a masked C2 unit (the dioxolane-protected ethyl group which deprotects to an ethanal substituent).

This compound can be strategically employed in syntheses where an ortho-disubstituted benzene (B151609) ring is required. For instance, a synthetic plan might involve:

Coupling: Using the carboxylic acid group to form an amide or ester linkage with another complex fragment of the target molecule.

Modification: Performing additional reactions on other parts of the newly combined molecule.

Deprotection and Elaboration: In a late-stage step, hydrolyzing the dioxolane to unveil the aldehyde, which can then be used to form a new ring system or be elaborated into a different side chain.

The presence of the carboxylic acid group indicates its potential as a foundational component for creating more elaborate molecules through reactions like esterification and amidation. smolecule.com While specific, documented multistep syntheses employing this exact building block are not widely reported in scientific literature, its structure is analogous to other bifunctional building blocks used to construct complex natural products and pharmaceutical agents.

Strategies for Carbonyl Protection in Complex Molecule Synthesis

One of the most critical strategies in the synthesis of complex molecules is the use of protecting groups to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. The 1,3-dioxolane group in this compound is a classic example of a protecting group for an aldehyde. organic-chemistry.org

Aldehydes are highly reactive towards nucleophiles and both oxidizing and reducing agents. The conversion of an aldehyde to a cyclic acetal (B89532), such as a 1,3-dioxolane, renders it inert to a wide range of conditions. organic-chemistry.org

Key features of the dioxolane protecting group strategy include:

Stability: Cyclic acetals are stable to bases, organometallic reagents (e.g., Grignard, organolithium), hydrides (e.g., LiAlH₄, NaBH₄), and catalytic hydrogenation. organic-chemistry.org This allows for a wide array of reactions to be performed on the carboxylic acid portion of the molecule without affecting the protected aldehyde.

Introduction: Dioxolanes are typically formed by treating the carbonyl compound with ethylene (B1197577) glycol under acidic catalysis, with removal of water to drive the reaction to completion. organic-chemistry.org

Removal (Deprotection): The aldehyde can be easily regenerated by hydrolysis with aqueous acid. organic-chemistry.org

In the context of this compound, the dioxolane protects the aldehyde functionality, allowing the carboxylic acid to be the primary site of reactivity. This strategy is fundamental when a synthetic route requires the aldehyde to be revealed only after several steps involving basic or nucleophilic reagents have been completed.

Table 2: Stability of the 1,3-Dioxolane Protecting Group

| Reagent/Condition | Stability |

|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Grignard Reagents (RMgX) | Stable |

| Reducing Agents (e.g., LiAlH₄) | Stable |

| Catalytic Hydrogenation (H₂, Pd/C) | Stable |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Cleaved |

Development of Ligands and Catalytic Systems

Benzoic acid and its derivatives are common structural motifs in ligands used for coordination chemistry and the development of catalytic systems. The carboxylic acid group can be deprotonated to form a carboxylate anion, which is an excellent coordinating agent for a vast array of metal ions. uobaghdad.edu.iq

This compound possesses several features that make it an interesting candidate for ligand development:

Primary Coordination Site: The carboxylate group can act as a monodentate, bidentate, or bridging ligand to a metal center. uobaghdad.edu.iq

Potential Secondary Coordination Site: The two oxygen atoms within the dioxolane ring possess lone pairs of electrons and could potentially coordinate to a metal center, creating a chelate ring. This chelation could enhance the stability and modify the electronic properties of the resulting metal complex.

Steric and Electronic Tuning: The ortho-disubstituted pattern fixes the relative positions of the two potential coordinating groups. Further modification of the aromatic ring or the dioxolane could be used to tune the steric bulk and electronic properties of the ligand, thereby influencing the behavior of the resulting catalyst.

By reacting this compound with various metal salts (e.g., of cobalt, nickel, copper, zinc), it is possible to synthesize new metal-organic frameworks (MOFs) or discrete coordination complexes. uobaghdad.edu.iqnih.gov While research has been conducted on creating metal complexes from various substituted benzoic acids, specific studies detailing the use of this compound as a ligand are not prominent in the literature. However, based on fundamental principles of coordination chemistry, its potential to form stable complexes useful in catalysis or materials science is significant. nih.gov

Biological and Bio Inspired Research on Dioxolane Analogues

In Vitro Antimicrobial Activities of Related Dioxolane Structures

Dioxolane-containing compounds have demonstrated significant potential as antimicrobial agents, with numerous studies exploring their efficacy against a wide range of pathogenic bacteria and fungi. The versatility of the dioxolane scaffold allows for structural modifications that can modulate their activity and spectrum.

A variety of substituted 1,3-dioxolanes have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The antimicrobial effect of these derivatives is thought to be associated with their antiradical activity and is dependent on their hydrophilic-hydrophobic balance, which is influenced by the nature and position of substituents on the dioxolane ring. researchgate.net

In one study, a series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized from salicylaldehyde (B1680747) and various diols. nih.govresearchgate.net These compounds were tested against a panel of bacteria, demonstrating notable activity against several Gram-positive strains. For instance, most of the synthesized compounds, with the exception of one, exhibited excellent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL. nih.govnih.gov A majority of these compounds also showed significant antibacterial activity against Staphylococcus epidermidis. nih.govnih.gov Furthermore, select derivatives displayed perfect activity against Pseudomonas aeruginosa, a Gram-negative bacterium. nih.govnih.gov However, none of the compounds in this particular series were effective against Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis. nih.govnih.gov

Another study focused on novel amide derivatives of 1,3-dioxolane (B20135) synthesized from L-tartaric acid. ccsenet.orgscispace.comresearchgate.net The antimicrobial activity of these chiral amides was assessed against various bacterial strains, indicating their potential as antibacterial agents. ccsenet.orgresearchgate.net The stereochemistry of the dioxolane derivatives has also been shown to play a crucial role in their biological activity, with chiral and racemic forms of the same compound sometimes exhibiting different levels of antibacterial efficacy. nih.govnih.gov

| Compound Type | Staphylococcus aureus | Staphylococcus epidermidis | Enterococcus faecalis | Pseudomonas aeruginosa | Escherichia coli | Klebsiella pneumoniae | Proteus mirabilis | Reference |

|---|---|---|---|---|---|---|---|---|

| Salicylaldehyde-derived 1,3-dioxolanes | 625–1250 | Active | 625 (for one derivative) | Active (for some derivatives) | Inactive | Inactive | Inactive | nih.govnih.gov |

The antifungal potential of dioxolane analogues has been a significant area of investigation, with many derivatives showing promising activity against various fungal pathogens. The structural diversity of these compounds allows for the fine-tuning of their antifungal spectrum and potency.

In the same study that investigated the antibacterial properties of new chiral and racemic 1,3-dioxolanes, their antifungal activity was also evaluated. nih.govresearchgate.net The results were particularly noteworthy, with all but one of the tested compounds demonstrating excellent antifungal activity against the yeast Candida albicans. nih.govnih.gov This suggests a broad potential for this class of compounds in combating candidiasis.

Further research into novel amide derivatives of 1,3-dioxolane also confirmed their antifungal properties against different fungal strains. ccsenet.orgresearchgate.net The specific substitutions on the amide and dioxolane moieties were found to influence the level of antifungal activity.

A significant breakthrough in understanding the antifungal mechanism of dioxolane compounds came from a study on novel dioxolane ring compounds designed as ergosterol (B1671047) biosynthesis inhibitors. researchgate.netfao.orgscispace.com These derivatives exhibited excellent fungicidal activity against a wide array of phytopathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, Physalospora piricola, and Cercospora arachidicola. researchgate.netfao.orgscispace.com For example, against R. solani, some of the synthesized compounds showed EC₅₀ values as low as 7.31 ± 0.67 mg/L, comparable to the positive control difenoconazole. researchgate.netfao.orgscispace.com

| Compound Type | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Salicylaldehyde-derived 1,3-dioxolanes | Candida albicans | MIC | Active | nih.govnih.gov |

| 1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D20) | Rhizoctonia solani | EC₅₀ | 9.74 ± 0.83 mg/L | researchgate.netfao.orgscispace.com |

| 1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26) | Rhizoctonia solani | EC₅₀ | 11.96 ± 0.98 mg/L | researchgate.netfao.orgscispace.com |

Antiprotozoal and Antiproliferative Activity of Related Derivatives

Beyond their antimicrobial properties, dioxolane analogues have also been investigated for their potential in treating protozoal infections and cancer.

Research has indicated that certain dioxolane-containing compounds exhibit antiprotozoal activity. For instance, some derivatives have been found to be active against Plasmodium falciparum, the parasite responsible for malaria. Additionally, studies have explored their efficacy against other protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis. mdpi.comnih.gov

In the realm of oncology, dioxolane derivatives have shown promise as antiproliferative agents. A study on new 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives revealed their effectiveness as modulators to overcome multidrug resistance (MDR) in cancer cells. nih.gov Overexpression of P-glycoprotein is a major factor in MDR, and these compounds were found to interact with it, thereby resensitizing cancer cells to antitumor agents. nih.gov The antiproliferative activity of these compounds was evaluated in vitro using human Caco-2 cells, with some of the new structures demonstrating better effects than established modulators. nih.gov

Investigation of Molecular Targets and Pathways

Understanding the molecular targets and pathways through which dioxolane analogues exert their biological effects is crucial for their development as therapeutic agents. While this area is still under active investigation, some key mechanisms have been elucidated.

The antimicrobial activity of certain dioxolanes is believed to be linked to their ability to disrupt the bacterial cell structure. researchgate.net This disruption can lead to the leakage of essential cellular components and ultimately cell death. The hydrophilic-hydrophobic balance of the molecules, determined by their substituents, plays a critical role in their interaction with bacterial cell membranes. researchgate.net

A more specific molecular target has been identified for the antifungal activity of a class of novel dioxolane ring compounds. researchgate.netfao.orgscispace.com Molecular simulation docking studies have confirmed that these compounds inhibit the fungal enzyme CYP51 (lanosterol 14α-demethylase). researchgate.netfao.orgscispace.com This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these dioxolane derivatives disrupt ergosterol production, leading to a fungicidal effect. researchgate.netfao.orgscispace.com

Enzyme Inhibition Studies of Dioxolane-Containing Compounds

The ability of dioxolane derivatives to act as enzyme inhibitors is a key aspect of their biological activity. Several studies have focused on characterizing these inhibitory effects.

A notable example is the investigation of imidazole-dioxolane compounds as inhibitors of heme oxygenase (HO). nih.govacs.org These compounds were found to be highly selective for the HO-1 isozyme, which is stress-induced, with substantially less inhibitory potency towards the constitutive HO-2 isozyme. nih.govacs.org This isozyme-selective inhibition is a significant finding, as it suggests the potential for developing targeted therapies. The structure of these imidazole-dioxolane compounds is distinct from other known HO inhibitors, highlighting the novelty of this chemical scaffold. nih.govacs.org

Biosynthetic Pathway Modulation Studies

The modulation of biosynthetic pathways in microorganisms is a key strategy for antimicrobial drug development. Dioxolane-containing compounds have been shown to effectively modulate these pathways.

As mentioned previously, a significant finding is the ability of certain novel dioxolane ring compounds to inhibit the ergosterol biosynthesis pathway in fungi. researchgate.netfao.orgscispace.com By targeting and inhibiting the enzyme CYP51, these compounds effectively shut down the production of ergosterol, a vital component of the fungal cell membrane. This disruption of a critical biosynthetic pathway is the basis for their potent fungicidal activity against a broad spectrum of phytopathogens. researchgate.netfao.orgscispace.com This targeted modulation of a specific microbial pathway highlights the potential for designing highly effective and selective antifungal agents based on the dioxolane scaffold.

Advanced Analytical Techniques for Analysis and Quantification

Chromatographic Separation Methods

Chromatographic techniques are paramount for separating 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed for its separation and quantification.

A standard HPLC method for the analysis of benzoic acid derivatives can be adapted for this compound. sigmaaldrich.comsigmaaldrich.com The separation is generally achieved on a C18 column, which provides good resolution for aromatic acids and their derivatives. sigmaaldrich.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer or acid solution to control the ionization of the carboxylic acid group and ensure good peak shape. sigmaaldrich.comhelixchrom.com UV detection is commonly used, with the wavelength set around 220-230 nm to capture the absorbance of the benzene (B151609) ring. sigmaaldrich.comresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 4.5 - 5.5 min |

Note: This data is illustrative and may vary based on the specific instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. Trimethylsilyl (TMS) derivatization is a common approach for this purpose. nih.gov

The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for its definitive identification. The fragmentation of benzoic acid derivatives typically involves the loss of the carboxylic acid group or fragments from the substituent. docbrown.infochegg.com For this compound, characteristic fragments would be expected from the cleavage of the dioxolane ring and the loss of the entire side chain.

Table 2: Predicted Key Mass Fragments for TMS-Derivatized this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

| 280 | [M]+ (Molecular ion) |

| 265 | [M - CH3]+ |

| 207 | [M - COOTMS]+ |

| 193 | [M - CH2-Dioxolane]+ |

| 73 | [Si(CH3)3]+ |

Note: This data is predictive and based on common fragmentation patterns of similar compounds.

Spectroscopic Quantification Methods (e.g., Derivative Spectrophotometry)

Spectroscopic methods offer a rapid and non-destructive means of quantifying chemical compounds. Derivative spectrophotometry, a modification of conventional UV-Vis spectrophotometry, is particularly useful for the analysis of compounds in complex matrices. nih.gov This technique involves the calculation of the first, second, or higher-order derivative of the absorption spectrum. ajpaonline.com

The primary advantage of derivative spectrophotometry is its ability to resolve overlapping spectral bands and eliminate background interference, thereby enhancing the selectivity and sensitivity of the analysis. nih.govtandfonline.com For the quantification of this compound, the amplitude of a specific peak in the second or fourth derivative spectrum can be correlated to its concentration. nih.gov

Table 3: Example of Analytical Parameters for Derivative Spectrophotometry

| Parameter | Value |

| Wavelength Range | 200 - 350 nm |

| Derivative Order | Second (D²) or Fourth (D⁴) |

| Measurement Wavelength | Zero-crossing point of a related substance |

| Solvent | Ethanol or Methanol (B129727) |

| Linearity Range | 1 - 20 µg/mL |

Note: This data is illustrative and specific parameters would need to be optimized experimentally.

Multivariate Data Analysis in Chemical Characterization

Multivariate data analysis, or chemometrics, involves the use of statistical and mathematical methods to analyze complex chemical data sets. nih.gov When applied to spectroscopic or chromatographic data, these techniques can be used to extract meaningful information that may not be apparent from a simple visual inspection of the data. ucl.ac.uksci-hub.se

For the characterization of this compound, techniques such as Principal Component Analysis (PCA) can be applied to a collection of spectra (e.g., from different batches of synthesis). ucl.ac.uk PCA can help to identify variations between samples and can be used to detect the presence of impurities or changes in the chemical composition. This approach is valuable for quality control and process monitoring. nih.gov

By analyzing the spectral data from a set of known samples, a model can be built to classify unknown samples or to predict certain properties of the compound. This can be particularly useful in a high-throughput screening environment.

Emerging Research Frontiers and Future Perspectives

Exploration of Unconventional Synthetic Routes and Green Chemistry Principles

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. compoundchem.comgreenchemistry-toolkit.org For a molecule like 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, future research is geared towards moving beyond traditional synthetic methods towards more sustainable and efficient alternatives.

Unconventional synthetic routes being explored include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the formation of both ester and acetal (B89532) functionalities, which are central to the synthesis of dioxolane-benzoic acid structures.

Catalysis: The use of solid acid catalysts, such as montmorillonite (B579905) K10 clay or graphene oxide, presents a greener alternative to traditional acid catalysts for the synthesis of 1,3-dioxolanes. nih.govresearchgate.net These catalysts are often reusable, reducing waste and cost.